N1,N3,N5,N7,N9,N11,N13,N15,N17,N19,N21,N23-dodecakis(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)-24-((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)thio)tetracosane-1,3,5,7,9,11,13,15,17,19,21,23-dodecacarboxamide
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Overview
Description
Preparation Methods
FTAC8 is synthesized through a series of chemical reactions involving the polymerization of tris(hydroxymethyl)acrylamidomethane and the subsequent attachment of a heptadecafluorothiodecyl group . The synthetic route typically involves the following steps:
Polymerization: Tris(hydroxymethyl)acrylamidomethane is polymerized to form a polyacrylamide backbone.
Fluorination: The polymer is then reacted with a heptadecafluorothiodecyl group to introduce the fluorinated tail.
Industrial production methods for FTAC8 involve large-scale polymerization and fluorination processes, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
FTAC8 undergoes several types of chemical reactions, including:
Oxidation: FTAC8 can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: FTAC8 can participate in substitution reactions, especially involving its fluorinated tail.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
FTAC8 has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to stabilize intermediates and products.
Biology: Employed in the stabilization of membrane proteins, facilitating their study and characterization.
Medicine: Utilized in drug discovery and development, particularly in the stabilization of therapeutic targets.
Industry: Applied in the production of high-performance materials and coatings due to its unique properties.
Mechanism of Action
FTAC8 stabilizes membrane proteins by interacting with their hydrophobic regions without disrupting their native structure . The fluorinated tail of FTAC8 prevents non-specific aggregation and enhances the distribution of proteins on cryo-electron microscopy grids . This mechanism is crucial for preserving the functional integrity of membrane proteins during purification and analysis .
Comparison with Similar Compounds
FTAC8 is unique compared to other fluorinated surfactants due to its specific structure and properties . Similar compounds include:
FTAC6: A shorter-chain fluorinated surfactant with similar stabilization properties but lower efficiency.
FTAC10: A longer-chain variant with enhanced stabilization but increased complexity in synthesis.
Perfluorooctanoic acid (PFOA): Another fluorinated surfactant with different applications and environmental concerns.
FTAC8 stands out due to its optimal balance of chain length and fluorination, making it highly effective for membrane protein stabilization .
Properties
Molecular Formula |
C94H161F17N12O48S |
---|---|
Molecular Weight |
2582.4 g/mol |
IUPAC Name |
1-N,3-N,5-N,7-N,9-N,11-N,13-N,15-N,17-N,19-N,21-N,23-N-dodecakis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-24-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecylsulfanyl)tetracosane-1,3,5,7,9,11,13,15,17,19,21,23-dodecacarboxamide |
InChI |
InChI=1S/C94H161F17N12O48S/c95-87(96,88(97,98)89(99,100)90(101,102)91(103,104)92(105,106)93(107,108)94(109,110)111)3-4-172-15-62(74(171)123-86(49-157,50-158)51-159)14-61(73(170)122-85(46-154,47-155)48-156)13-60(72(169)121-84(43-151,44-152)45-153)12-59(71(168)120-83(40-148,41-149)42-150)11-58(70(167)119-82(37-145,38-146)39-147)10-57(69(166)118-81(34-142,35-143)36-144)9-56(68(165)117-80(31-139,32-140)33-141)8-55(67(164)116-79(28-136,29-137)30-138)7-54(66(163)115-78(25-133,26-134)27-135)6-53(65(162)114-77(22-130,23-131)24-132)5-52(64(161)113-76(19-127,20-128)21-129)1-2-63(160)112-75(16-124,17-125)18-126/h52-62,124-159H,1-51H2,(H,112,160)(H,113,161)(H,114,162)(H,115,163)(H,116,164)(H,117,165)(H,118,166)(H,119,167)(H,120,168)(H,121,169)(H,122,170)(H,123,171) |
InChI Key |
DTZHFSXYJVWWGV-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)NC(CO)(CO)CO)C(CC(CC(CC(CC(CC(CC(CC(CC(CC(CC(CSCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)NC(CO)(CO)CO)C(=O)NC(CO)(CO)CO)C(=O)NC(CO)(CO)CO)C(=O)NC(CO)(CO)CO)C(=O)NC(CO)(CO)CO)C(=O)NC(CO)(CO)CO)C(=O)NC(CO)(CO)CO)C(=O)NC(CO)(CO)CO)C(=O)NC(CO)(CO)CO)C(=O)NC(CO)(CO)CO)C(=O)NC(CO)(CO)CO |
Origin of Product |
United States |
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